
N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]methanamine” is a chemical compound with the empirical formula C12H14N2OS and a molecular weight of 234.32 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string for this compound isCOc1ccc(cc1C)-c2csc(CN)n2 . This indicates that the compound contains a methoxy group (OCH3) and a methyl group (CH3) attached to a phenyl ring, which is further connected to a thiazole ring with an amine group (NH2). Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Other physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis and Antimicrobial Activity
A study by Raval, Naik, and Desai (2012) highlights an environmentally benign procedure for synthesizing derivatives of this compound using microwave irradiation. This method significantly increases the reaction rate and yield. The synthesized compounds demonstrated considerable antimicrobial activity against various bacterial strains, indicating their potential as antimicrobial agents. This approach showcases the compound's role in developing new antimicrobial agents through efficient synthesis methods (Raval, Naik, & Desai, 2012).
Synthesis and Anti-inflammatory Activities
Another study by Abu-Hashem, Al-Hussain, and Zaki (2020) focuses on synthesizing novel derivatives of this compound derived from visnaginone and khellinone. These compounds were evaluated for their analgesic and anti-inflammatory activities, with some showing high COX-2 inhibitory activity, analgesic protection, and anti-inflammatory effects. This indicates the compound's relevance in synthesizing new molecules with potential therapeutic benefits in inflammation and pain management (Abu-Hashem, Al-Hussain, & Zaki, 2020).
Crystalline Structure Analysis
Research by Reis et al. (2013) delves into the crystalline structures of derivatives of this compound, providing insights into its molecular conformation. Such studies are crucial for understanding the physical and chemical properties of these compounds, which can influence their biological activity and potential applications in drug design (Reis et al., 2013).
Synthesis and Antimicrobial Activity of Thiazole Substituted Coumarins
Parameshwarappa et al. (2009) synthesized a series of thiazole-substituted coumarins, including derivatives of the compound , showcasing their antimicrobial properties. This research further emphasizes the compound's utility in creating substances that could combat microbial infections (Parameshwarappa et al., 2009).
Synthesis and Microbial Activity of Pyrazolinone Derivatives
A study by Mostafa, El-Salam, and Alothman (2013) describes the synthesis of pyrazolinone derivatives from 2-oxo-2H-chromene-3-carbohydrazide derivatives, including the compound of interest. These derivatives were tested for their antimicrobial activity, highlighting the compound's application in developing new antimicrobial agents (Mostafa, El-Salam, & Alothman, 2013).
Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide involves the condensation of 4-methoxy-3-methylbenzaldehyde with thiosemicarbazide to form 4-(4-methoxy-3-methylphenyl)thiosemicarbazide. This intermediate is then reacted with 2-bromoacetyl-4-oxo-4H-chromene-3-carboxylic acid to form the final product.", "Starting Materials": [ "4-methoxy-3-methylbenzaldehyde", "thiosemicarbazide", "2-bromoacetyl-4-oxo-4H-chromene-3-carboxylic acid" ], "Reaction": [ "Step 1: Condensation of 4-methoxy-3-methylbenzaldehyde with thiosemicarbazide in ethanol to form 4-(4-methoxy-3-methylphenyl)thiosemicarbazide.", "Step 2: Reaction of 4-(4-methoxy-3-methylphenyl)thiosemicarbazide with 2-bromoacetyl-4-oxo-4H-chromene-3-carboxylic acid in ethanol to form N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide." ] } | |
Número CAS |
477551-01-2 |
Fórmula molecular |
C21H16N2O4S |
Peso molecular |
392.43 |
Nombre IUPAC |
N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-4-oxochromene-3-carboxamide |
InChI |
InChI=1S/C21H16N2O4S/c1-12-9-13(7-8-17(12)26-2)16-11-28-21(22-16)23-20(25)15-10-27-18-6-4-3-5-14(18)19(15)24/h3-11H,1-2H3,(H,22,23,25) |
Clave InChI |
JHTBOIIEMOOVMR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)C3=COC4=CC=CC=C4C3=O)OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]ethyl]-4,6-dimethylpyrimidine-2-carboxamide](/img/structure/B2665330.png)
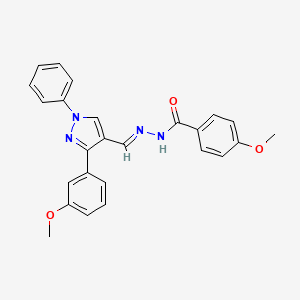

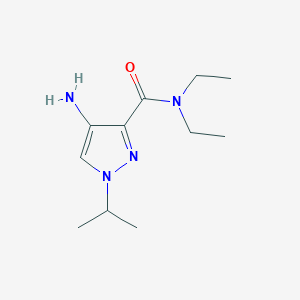


![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2665339.png)
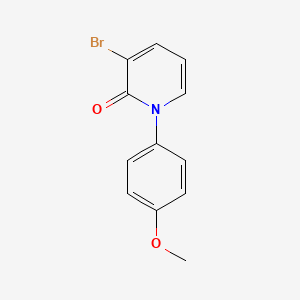
![[(3-Chlorophenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B2665342.png)
![(1R*,4R*)-tert-Butyl N-[4-(pyrimidin-2-ylamino)cyclohexyl]carbamate](/img/structure/B2665344.png)
![3-(4-methoxyphenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide](/img/structure/B2665346.png)
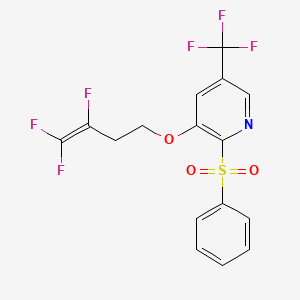
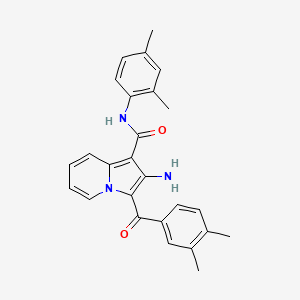
![2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2665352.png)